molecular formula C22H19F3N4O2 B6546011 2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 946257-23-4

2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No. B6546011
CAS RN: 946257-23-4
M. Wt: 428.4 g/mol
InChI Key: YESJJEKVHWHXAO-UHFFFAOYSA-N
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Description

The compound “2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide” is a derivative of 1,3,4-oxadiazole . Oxadiazoles are an important class of heterocyclic compounds with a broad spectrum of biological activity, including anti-inflammatory, anti-HIV, antibacterial, anticonvulsant, antimalarial, herbicidal, antianxiety, insecticidal, antitubercular, antiviral, antifungal, anti-HBV, anticancer, and analgesic properties .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives typically involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . Acylation of the amino group of oxadiazoles with some acid chlorides such as methyl 4-(chlorocarbonyl) benzoate, 3-nitrobenzoyl chloride, 4-methoxy-benzoyl chloride, 4-isobutylbenzoyl chloride and chloroacetyl chloride yields the acylated compounds .


Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is confirmed using spectral analysis such as IR, 1H NMR, 13C NMR, and mass spectrometry .


Chemical Reactions Analysis

The synthesized 1,3,4-oxadiazole derivatives show significant acetylcholinesterase inhibitory activity . The most active compound interacts with the crucial amino acids present at the catalytic active site and peripheral anionic site of acetylcholinesterase .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives can vary. For example, the solubility of 2,5-diphenyl-1,3,4-oxadiazole in CHCl3 is 10% .

Future Directions

The results suggest that the obtained 1,3,4-oxadiazole derivatives may be potential drug candidates for the treatment of diseases such as Alzheimer’s disease as AChE inhibitors . Further testing and evaluation are required to confirm their potential therapeutic effects.

properties

IUPAC Name

2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N4O2/c1-2-5-20-27-28-21(31-20)18-12-14-6-3-4-7-17(14)29(18)13-19(30)26-16-10-8-15(9-11-16)22(23,24)25/h3-4,6-12H,2,5,13H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YESJJEKVHWHXAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide

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